4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one
CAS No.: 2413898-51-6
Cat. No.: VC7454640
Molecular Formula: C9H5BrF2O
Molecular Weight: 247.039
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2413898-51-6 |
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Molecular Formula | C9H5BrF2O |
Molecular Weight | 247.039 |
IUPAC Name | 4-bromo-5,6-difluoro-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C9H5BrF2O/c10-8-4-1-2-7(13)5(4)3-6(11)9(8)12/h3H,1-2H2 |
Standard InChI Key | NZQXNDGAJJULLU-UHFFFAOYSA-N |
SMILES | C1CC(=O)C2=CC(=C(C(=C21)Br)F)F |
Introduction
Structural Characteristics and Molecular Design
The compound features a 2,3-dihydro-1H-inden-1-one core, a bicyclic system comprising a six-membered aromatic ring fused to a five-membered ring with one double bond. The substitution pattern includes bromine at position 4 and fluorine atoms at positions 5 and 6 (Figure 1). This arrangement creates distinct electronic effects: bromine’s electron-withdrawing nature and fluorine’s electronegativity synergistically polarize the aromatic system, enhancing reactivity at specific sites .
Comparative Analysis with Analogous Compounds
Table 1 contrasts key structural and electronic features with related indanones:
The difluoro substitution in the target compound introduces steric and electronic challenges absent in mono-halogenated analogs, influencing regioselectivity in subsequent reactions .
Synthetic Methodologies
While direct synthetic routes for 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one remain undocumented, analogous protocols for related indanones suggest feasible pathways.
Bromination and Fluorination Sequence
A plausible route involves:
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Indanone Fluorination: Treatment of 5,6-difluoroindan-1-one with (NBS) under radical initiation conditions to introduce bromine at position 4.
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Purification: Column chromatography to isolate the brominated product, as described for 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one .
Industrial-scale production may employ continuous flow reactors to optimize yield and minimize byproducts, as seen in bromo-fluoroindene synthesis.
Alternative Approaches
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Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated precursors, though this requires pre-functionalized starting materials.
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Reductive Elimination: Use of in ethanol to reduce intermediates, a technique validated in the synthesis of 4-bromo-2,3-dihydro-1H-inden-1-ol .
Physicochemical Properties and Reactivity
The compound’s predicted boiling point () aligns with trends observed in halogenated indanones, where increased halogen content elevates boiling points due to enhanced van der Waals interactions . Its density () exceeds that of non-halogenated indanones (), reflecting bromine’s high atomic mass.
Reactivity Profile
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Nucleophilic Aromatic Substitution: Bromine at C4 is susceptible to displacement by amines or thiols under basic conditions, as demonstrated in 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene.
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Ketone Transformations: The carbonyl group may undergo Grignard additions or reductions to form secondary alcohols, a reaction pathway documented for 4-bromo-5-chloro-2,3-dihydro-1H-inden-1-one .
Emerging Applications
Pharmaceutical Intermediates
The compound’s halogenated structure positions it as a candidate for synthesizing kinase inhibitors or HIF-2α antagonists, analogous to bioactive indene derivatives. For example, replacing chlorine in 4-bromo-5-chloro-2,3-dihydro-1H-inden-1-one with fluorine could modulate drug metabolism and bioavailability .
Materials Science
Incorporating bromine and fluorine enhances thermal stability in polymers. The compound could serve as a monomer in polyindanes, potentially improving flame retardancy in electronic components.
Research Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Achieving regioselective difluorination remains nontrivial, necessitating advanced catalysts or directing groups.
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Toxicity Data: No studies have evaluated the compound’s environmental or health impacts, critical for industrial adoption .
Future work should prioritize:
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Catalyst Development: Designing ligands to enhance fluorination efficiency.
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Biological Screening: Testing cytotoxicity and target engagement in disease models.
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